(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(Z)-1-(3,5-diiodo-2-methoxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound characterized by its unique structure, which includes iodine atoms, a methoxy group, and a thiazolo-benzimidazole core
Preparation Methods
The synthesis of 2-[(Z)-1-(3,5-diiodo-2-methoxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves multiple steps. The key steps include the iodination of the phenyl ring and the formation of the thiazolo-benzimidazole core. The reaction conditions typically involve the use of iodine reagents and catalysts to facilitate the iodination process. Industrial production methods may involve continuous flow synthesis to optimize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like organometallic compounds.
Scientific Research Applications
2-[(Z)-1-(3,5-diiodo-2-methoxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The iodine atoms and the thiazolo-benzimidazole core play crucial roles in its reactivity and binding affinity. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes, depending on the application .
Comparison with Similar Compounds
Similar compounds include other iodinated phenyl derivatives and thiazolo-benzimidazole analogs. Compared to these compounds, 2-[(Z)-1-(3,5-diiodo-2-methoxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its specific substitution pattern and the presence of both iodine and methoxy groups. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H14I2N2O2S |
---|---|
Molecular Weight |
588.2 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-diiodo-2-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H14I2N2O2S/c1-9-4-10(2)16-14(5-9)23-18(24)15(26-19(23)22-16)7-11-6-12(20)8-13(21)17(11)25-3/h4-8H,1-3H3/b15-7- |
InChI Key |
DHNJEUIFGZNZJZ-CHHVJCJISA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=C(C(=CC(=C4)I)I)OC)/SC3=N2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=C(C(=CC(=C4)I)I)OC)SC3=N2)C |
Origin of Product |
United States |
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